molecular formula C26H20ClFN4O3S B2642379 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 892383-38-9

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2642379
CAS No.: 892383-38-9
M. Wt: 522.98
InChI Key: PTYKCYNIGLPTBH-UHFFFAOYSA-N
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Description

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3S and its molecular weight is 522.98. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis

The complex molecule "2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide" is part of a broader class of compounds explored for their heterocyclic structures. Research demonstrates various synthetic pathways and reactions involving similar compounds, focusing on their potential applications in various fields.

  • Derivative Synthesis:

    • New derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine were synthesized, showcasing the versatility of the base structure in creating various derivatives. These derivatives were obtained through reactions involving compound 1a with acetic anhydride and acid chloride, yielding corresponding pyrano [2,3-d] pyrimidin-7-yl-acetamide and benzamide derivatives (Elian, Abdelhafiz, & Abdelreheim, 2014).
  • Antinociceptive and Anti-inflammatory Properties:

    • Thiazolopyrimidine derivatives were synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. This underscores the potential biomedical applications of these compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
  • Anticancer Activity:

    • Compounds structurally similar to the one were synthesized and tested against human cancer cell lines. They demonstrated anticancer activity at low concentrations, indicating the potential therapeutic value of these compounds in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Advanced Imaging and Radioligands

PET Imaging and Radioligand Development:

  • Peripheral Benzodiazepine Receptor Imaging:
    • Fluoroethoxy and fluoropropoxy substituted derivatives, including pyrazolo[1,5-a]pyrimidines, were developed for their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were used in positron emission tomography (PET) imaging to study neurodegenerative disorders, demonstrating the diagnostic potential of these compounds in medical imaging (Fookes et al., 2008).

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-18(16(12-33)11-29-14)10-19-25(35-23)31-24(15-5-4-6-17(27)9-15)32-26(19)36-13-22(34)30-21-8-3-2-7-20(21)28/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKCYNIGLPTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC=CC=C5F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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